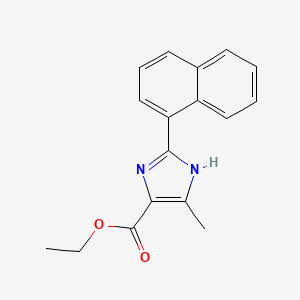

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate

Description

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate is a substituted imidazole derivative with a naphthalen-1-yl group at the 2-position, a methyl group at the 4-position, and an ethyl ester at the 5-position of the imidazole ring. This compound, referred to as naphthalene (2)-etomidate in pharmacological studies, was custom-synthesized by Aberjona Laboratories, with structural confirmation via nuclear magnetic resonance (NMR) spectroscopy . Its synthesis follows established routes for etomidate analogs, where substituents on the imidazole ring are modified to explore structure-activity relationships (SAR), particularly in modulating GABAA receptor activity for anesthetic applications .

Properties

IUPAC Name |

ethyl 5-methyl-2-naphthalen-1-yl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-3-21-17(20)15-11(2)18-16(19-15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULJPUNWEGWHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=CC=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695384 | |

| Record name | Ethyl 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115835-55-7 | |

| Record name | Ethyl 4-methyl-2-(1-naphthalenyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115835-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-2-(naphthalen-1-yl)-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-(naphthalen-1-yl)acetate with suitable reagents can lead to the formation of the imidazole ring. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate has the molecular formula and a molecular weight of 284.32 g/mol. Its structure features an imidazole ring, which is crucial for its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. A notable study demonstrated that derivatives of imidazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis, characterized by increased expression of pro-apoptotic proteins (such as Bax) and decreased levels of anti-apoptotic proteins (like Bcl-2) in cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| 4f | A549 | 18.53 | Comparable to 5-FU |

| 4f | HeLa | 15.00 | More potent than MTX |

| 4f | SGC-7901 | 20.00 | Significantly active |

The selectivity index for normal cells was found to be significantly higher than for tumor cells, indicating a favorable therapeutic window .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Research indicates that imidazole derivatives possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .

Material Science Applications

In material science, the compound is explored for its role in synthesizing coordination polymers and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their tunable porosity and chemical functionality.

Table 2: Properties of Coordination Polymers Derived from this compound

| Property | Value |

|---|---|

| Surface Area | ~1200 m²/g |

| Pore Volume | ~0.45 cm³/g |

| Gas Adsorption Capacity | CO₂: 25 mmol/g |

Case Study 1: Anticancer Drug Development

A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value comparable to established chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as a lead compound in drug development .

Case Study 2: Coordination Polymers

Research into coordination polymers utilizing this compound has shown promising results in enhancing catalytic efficiency in organic reactions. These polymers demonstrated improved selectivity and yield in various catalytic processes compared to traditional catalysts .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate and related imidazole derivatives:

Structural and Functional Insights

Substituent Effects on Lipophilicity: The naphthalen-1-yl group in the target compound significantly increases lipophilicity compared to phenyl or fluorophenyl substituents (e.g., compound 3f in ). This enhances blood-brain barrier penetration, critical for anesthetic efficacy . In contrast, the piperidin-4-yl substituent (as a dihydrochloride salt) introduces polarity, improving aqueous solubility for intravenous administration .

Steric and Electronic Effects :

- Naphthalen-1-yl vs. Naphthalen-2-yl : highlights that positional isomerism (1-yl vs. 2-yl) in naphthalene-etomidate analogs impacts receptor binding. The 1-yl substitution may induce steric hindrance, altering GABAA receptor subunit selectivity .

- Trifluoromethyl Group : The electron-withdrawing CF3 group in stabilizes the imidazole ring but may reduce metabolic stability compared to alkyl substituents.

Pharmacokinetic and Pharmacodynamic Differences :

- Isopropoxy-etomidate (3-isopropoxyphenyl substituent) exhibits shorter anesthetic duration due to faster esterase-mediated hydrolysis of the ethyl ester group .

- Naphthalene (2)-etomidate demonstrates prolonged activity, attributed to the bulky naphthalene group slowing metabolic degradation .

Synthetic Accessibility :

Biological Activity

Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate (EMN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

EMN has the molecular formula and is characterized by an imidazole ring, which is known for its role in various biological systems. The presence of the naphthalene moiety contributes to its hydrophobic characteristics, potentially influencing its bioactivity and interaction with biological targets .

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of EMN against SARS-CoV-2. It has been reported that compounds with similar structures exhibit significant inhibition of viral replication. For instance, a related compound demonstrated an effective concentration (EC50) of 1.1 μM against SARS-CoV-2, indicating that EMN may possess comparable antiviral properties .

2. Anti-inflammatory Effects

The anti-inflammatory activity of EMN has been evaluated in several studies. Compounds in the same class have shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, certain derivatives exhibited IC50 values ranging from 19.45 to 42.1 μM against COX-1 and COX-2, suggesting that EMN could also exert similar effects .

The precise mechanism by which EMN exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve modulation of enzyme activity related to inflammation and viral replication pathways. The structural features of EMN allow it to interact with specific protein targets, potentially leading to inhibition of their activity .

Table 1: Summary of Biological Activities

| Activity | Target | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | 1.1 μM | |

| Anti-inflammatory | COX-1 | 19.45 μM | |

| Anti-inflammatory | COX-2 | 31.4 μM |

Case Study: Antiviral Efficacy

A study focused on the antiviral efficacy of naphthalene derivatives, including EMN, revealed promising results in inhibiting viral replication in vitro. The study utilized Vero E6 cells and compared the efficacy of EMN against established antiviral agents like remdesivir, demonstrating competitive performance without significant cytotoxicity (CC50 > 30 μM) .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like EMN. Modifications on the imidazole ring or naphthalene moiety can significantly affect their potency and selectivity toward specific biological targets. For instance, substituents that enhance electron density may improve interaction with target enzymes involved in inflammation or viral replication .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-methyl-2-(naphthalen-1-yl)-1H-imidazole-5-carboxylate, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via a multi-step route involving condensation of 1-naphthaldehyde with ethyl 4-methylimidazole-5-carboxylate precursors. Key steps include:

- Condensation : Use a Dean-Stark trap for azeotropic removal of water in toluene under reflux (120°C, 12–24 hours) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (1:3 ratio) to achieve ≥98% purity .

- Purity Validation : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) and UV detection at 254 nm .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR. The naphthalen-1-yl group shows aromatic protons at δ 7.4–8.2 ppm (multiplet), while the imidazole proton (1H) appears as a singlet at δ 12.5–13.0 ppm .

- XRD : For single-crystal analysis, use SHELXTL or SHELXL software. Refinement parameters (R1 < 0.05) and hydrogen-bonding networks (e.g., N–H···O interactions) should be reported .

Q. What are the key challenges in characterizing its stability under varying storage conditions?

- Methodological Answer :

- Degradation Studies : Monitor hydrolysis of the ester group via FTIR (loss of C=O stretch at ~1700 cm⁻¹) under accelerated conditions (40°C, 75% humidity) .

- Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation (λmax = 280 nm) and store samples in amber vials with desiccants .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GABAA receptors). Use the naphthalene moiety as a hydrophobic anchor and the imidazole ring for hydrogen bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer :

- Data Triangulation : Cross-validate -NMR with HSQC and HMBC to confirm connectivity. For example, a missing imidazole proton signal may indicate keto-enol tautomerism .

- Impurity Profiling : Use LC-MS (ESI+) to identify byproducts (e.g., hydrolyzed carboxylate at m/z 265) and adjust reaction pH to minimize side reactions .

Q. How does the compound’s crystal packing influence its physicochemical properties?

- Methodological Answer :

- Hydrogen-Bond Analysis : Apply Etter’s graph-set notation (e.g., motifs) to describe N–H···O interactions using Mercury software .

- Puckering Parameters : For imidazole ring distortion, use Cremer-Pople coordinates (θ = 10–15°, φ = 90–120°) derived from XRD data .

Q. What enantioselective synthesis methods can produce chiral derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.